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Compound of Interest

2-(4-1sopropylphenoxy)butanoyl!
Compound Name:

chloride
CAS No.: 1160257-58-8
Cat. No.: B1393897

Get Quote

Executive Summary & Structural Context

2-(4-1sopropylphenoxy)butanoyl chloride is a highly reactive electrophilic intermediate,
primarily utilized in the synthesis of fibrate-class pharmaceuticals (PPAR

agonists) and agrochemical herbicides. Structurally, it consists of a butyric acid backbone
substituted at the

-position with a para-isopropylphenoxy moiety.

The conversion of the parent carboxylic acid to this acyl chloride is a critical activation step,
enabling subsequent Friedel-Crafts acylations or esterifications. However, its high susceptibility
to hydrolysis requires rigorous moisture exclusion during spectroscopic analysis. This guide
defines the spectroscopic "fingerprint” required to validate the identity and purity of this
intermediate, distinguishing it from its hydrolyzed precursor, 2-(4-isopropylphenoxy)butyric acid.

Chemical Identity[1][2]

o IUPAC Name: 2-[4-(propan-2-yl)phenoxy]butanoyl chloride
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Molecular Formula:

Molecular Weight: 240.73 g/mol

Key Functional Group: Acyl Chloride (-COCI)

Reactivity Profile: Moisture-sensitive; lachrymator; corrosive.

Synthesis & Activation Workflow

To understand the spectroscopic impurities, one must understand the synthesis. The standard
generation involves the reaction of the parent acid with thionyl chloride (

) or oxalyl chloride (
), often catalyzed by DMF.

Experimental Protocol: In Situ Generation for Analysis

e Charge: Place 1.0 eq of 2-(4-isopropylphenoxy)butyric acid in a flame-dried round-bottom
flask under

» Solvent: Dissolve in anhydrous dichloromethane (DCM) or use neat if scaling up.
o Activation: Add 1.2 eq of Thionyl Chloride (
) dropwise. Add 1 drop of DMF as a catalyst.

o Reflux: Heat to reflux (40°C) for 2-3 hours until gas evolution (

) ceases.

e |solation: Remove excess

under reduced pressure. Do not perform aqueous workup.

o Sampling: Dissolve the residue immediately in anhydrous
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(stored over 4A molecular sieves) for NMR analysis.

Parent Acid

Acyl Chloride
(-COOH) Nucleophilic Attack ~ _________ ﬂw (-cocl)
L

SOCI2 + DMF (cat) Gases: SO2t + HCIt

Click to download full resolution via product page

Figure 1: Activation pathway from carboxylic acid to acyl chloride. Note the evolution of gases
which drives the equilibrium forward.

Spectroscopic Characterization

The following data represents the definitive spectral signature of the target molecule. The most
critical quality attribute is the absence of the parent acid signals.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm conversion. The carbonyl shift is diagnostic.[1]

Frequency (

] ) ) Structural
Vibration Mode Intensity .
) Assignment
Acyl Chloride
C=0]2] Stretch 1795 - 1810 Strong ) )
Carbonyl (Diagnostic)
C=0 Stretch ) Residual Carboxylic
_ 1705 — 1725 Medium _ _
(Impurity) Acid (Hydrolysis)
C-H Stretch (Ar) 3030 — 3060 Weak Aromatic Ring Protons
Isopropyl & Butyl
C-H Stretch (Alk) 2870 — 2960 Strong )
Chain
) 1,4-Disubstituted
C=C Ring Stretch 1510, 1610 Strong

Benzene
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Analyst Note: A shift from ~1710

(acid dimer) to ~1800

confirms the formation of the acid chloride. The high wavenumber is due to the inductive
electron-withdrawing effect of the chlorine atom and the suppression of resonance
delocalization.

Nuclear Magnetic Resonance ( H-NMR)

Solvent;

(Anhydrous)

The spectrum is characterized by a para-substituted aromatic system, an isopropyl group, and
the distinctive ethyl side chain at the chiral center.
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Shift (
Position Multiplicity Integration Assignment
» Ppm)
Doublet ( Aromatic (meta
Ar-H (a) 7.10-7.15 2H
) to ether)
Doublet ( Aromatic (ortho
Ar-H (b) 6.80 — 6.85 2H
) to ether)
CH adjacent to
CH 4.85-5.05 Triplet / dd 1H COCI
(Diagnostic)
) Methine of
iPr-CH 2.80-2.90 Septet 1H
Isopropyl group
) Methylene of
-CH 1.95-2.10 Multiplet 2H _
butanoyl chain
i Methyls of
IPr-CH 1.20-1.25 Doublet 6H Y
Isopropyl group
) Terminal Methyl
-CH 1.05-1.10 Triplet 3H

of butanoyl chain

Critical Distinction: The

-proton signal (attached to the ether oxygen and the carbonyl) is the most sensitive probe. In
the parent acid, this proton typically appears at 4.60 — 4.70 ppm. In the acyl chloride, the
deshielding effect of the -COCI group shifts this signal downfield to ~4.90 — 5.00 ppm.

Carbon-13 NMR ( C-NMR)

e Carbonyl (C=0):172.0 — 175.0 ppm. (Distinct from acid ~178-180 ppm).
e Aromatic C-O: ~155.0 ppm.

e Aromatic C-Alkyl: ~142.0 ppm.
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e -Carbon: ~82.0 — 85.0 ppm (Deshielded by Oxygen and Cl).

Mass Spectrometry (EI-MS)

Acyl chlorides are unstable under standard El conditions and often fragment.
e Molecular lon (

): 240/242 (3:1 ratio due to

). Often weak or absent.
o Base Peak: m/z 205 (

)

. The acylium ion is the most stable fragment.

e Tropylium Derivative: m/z 163 (Loss of propene/ketene fragments from the phenoxy chain).

Quality Control & Analytical Logic

When analyzing this intermediate, the primary failure mode is hydrolysis back to the acid due to
wet solvents or atmospheric moisture.
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Figure 2: Analytical decision tree for validating the integrity of the acyl chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Characterization Guide: 2-(4-
Isopropylphenoxy)butanoyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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